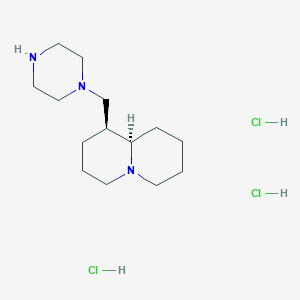
(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a trihydrochloride salt of (1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine, which is a cyclic amine that contains a quinolizine ring system.
Scientific Research Applications
((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride can act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. This makes ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
The mechanism of action of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological and pathological processes. By acting as an antagonist of this receptor, ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride can modulate the activity of this receptor and potentially affect various neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride are still being studied. However, studies have shown that this compound can affect various processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. These effects are likely mediated by the compound's binding to the α7 nicotinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Future Directions
There are several future directions for the study of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride. One direction is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for the treatment of various neurological disorders. Another direction is the study of the compound's effects on other neurotransmitter systems and their potential role in neurological processes. Additionally, the use of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride in animal models of neurological disorders can provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride involves the reaction of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine with hydrochloric acid. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The purity of the product can be confirmed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
properties
IUPAC Name |
(1S,9aR)-1-(piperazin-1-ylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.3ClH/c1-2-8-17-9-3-4-13(14(17)5-1)12-16-10-6-15-7-11-16;;;/h13-15H,1-12H2;3*1H/t13-,14+;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBRABPERPAAU-LQFAMLORSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3CCNCC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN3CCNCC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)
![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)


![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)